(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid

Catalog No.
S6643621
CAS No.
1931923-61-3
M.F
C10H18N2O4
M. Wt
230.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-...

CAS Number

1931923-61-3

Product Name

(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid

IUPAC Name

(3S)-3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

InChI

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-5-4-10(11,6-12)7(13)14/h4-6,11H2,1-3H3,(H,13,14)/t10-/m0/s1

InChI Key

RBVXSBGDNJDEIF-JTQLQIEISA-N

SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@](C1)(C(=O)O)N

Peptide Synthesis

(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid possesses a protected amine group ("Boc" or tert-butoxycarbonyl) and a carboxylic acid group. This structure makes it valuable for solid-phase peptide synthesis (SPPS) PubChem, (3S)-1-Boc-pyrrolidine-3-carboxylic acid: . The Boc group serves as a temporary protecting group for the amine functionality during peptide chain assembly. After chain assembly, specific cleavage conditions can remove the Boc group, revealing the free amine for further reactions. The presence of the carboxylic acid group allows for the amino acid to be incorporated into the peptide chain through amide bond formation.

Medicinal Chemistry

The structural features of (3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid make it a potential scaffold for the development of new drugs. The pyrrolidine ring and the carboxylic acid group can participate in hydrogen bonding and other interactions with biological targets, potentially leading to the development of new therapeutic agents PubChem, 3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid: . However, further research is required to explore its specific medicinal properties.

(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid is a chiral amino acid derivative notable for its structural complexity and potential applications in medicinal chemistry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and includes a tert-butoxycarbonyl (Boc) protecting group on the amino function. The presence of the carboxylic acid group contributes to its classification as an amino acid, while the specific stereochemistry at the 3-position is crucial for its biological activity.

Involving (3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid primarily include:

  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine, which can then participate in various coupling reactions.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters, which are important in drug formulation and synthesis.
  • Amide Formation: The free amine can react with carboxylic acids or activated esters to form amides, facilitating the synthesis of peptide bonds.

These reactions are significant in the context of synthesizing more complex molecules or modifying existing ones for enhanced biological activity.

The biological activity of (3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid has been investigated using computational models that predict its pharmacological properties. It is hypothesized to exhibit activity against certain enzymes and receptors due to its structural similarity to naturally occurring amino acids. The presence of the amino and carboxylic acid functional groups suggests potential interactions with biological macromolecules, making it a candidate for further pharmacological studies .

Various synthetic routes have been developed for (3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid:

  • Starting from Pyrrolidine Derivatives: The synthesis often begins with commercially available pyrrolidine derivatives, which are then modified through alkylation or acylation reactions.
  • Boc Protection: The amino group is typically protected using tert-butoxycarbonyl chloride in the presence of a base, ensuring that subsequent reactions do not affect this functional group.
  • Carboxylic Acid Formation: The introduction of the carboxylic acid group can be achieved through oxidation of corresponding alcohols or via hydrolysis of esters.

These methods provide efficient pathways for obtaining this compound in a laboratory setting.

(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid has several applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
  • Peptide Synthesis: Its structure allows it to be incorporated into peptides, potentially enhancing their stability and bioactivity.
  • Research Tool: It is used in biochemical research to study enzyme interactions and metabolic pathways due to its structural resemblance to natural amino acids.

Interaction studies involving (3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid typically focus on its binding affinity with various enzymes and receptors. Techniques such as molecular docking simulations and surface plasmon resonance are employed to elucidate these interactions. Preliminary data suggests that this compound may interact with specific targets involved in metabolic processes, warranting further investigation into its therapeutic potential .

Several compounds share structural characteristics with (3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
L-ProlinePyrrolidine structure without additional groupsNaturally occurring amino acid involved in protein synthesis
(2S)-2-Aminobutyric AcidStraight-chain structure with an amino groupSimpler structure; less sterically hindered
Boc-LysineContains a lysine side chainLonger carbon chain; more complex interactions
(2S)-2-Aminopentanoic AcidFive-carbon chain with an amino groupMore flexible due to longer chain

The unique feature of (3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid lies in its chiral center and the presence of both an amino and carboxylic acid group on a pyrrolidine ring, making it suitable for specific interactions that may not be present in other similar compounds.

XLogP3

-2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

230.12665706 g/mol

Monoisotopic Mass

230.12665706 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

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